4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid
Overview
Description
4-Aminobicyclo[221]heptane-1-carboxylic acid is a bicyclic amino acid derivative It is characterized by its unique bicyclo[221]heptane structure, which imparts distinct chemical and physical properties
Mechanism of Action
Target of Action
The primary target of 4-Aminobicyclo[22Similar compounds like gabapentinoids interact with α2δ subunits of voltage-gated ca2+ channels . These channels play a crucial role in the transmission of nerve signals and regulation of various cellular processes.
Mode of Action
The exact mode of action of 4-Aminobicyclo[22It’s suggested that similar compounds like gabapentin inhibit presynaptic gaba release and induce glutamate release from astrocytes in the locus coeruleus (lc), thereby increasing lc neuron activity and spinal noradrenaline release .
Biochemical Pathways
The specific biochemical pathways affected by 4-Aminobicyclo[22Similar compounds like gabapentin have been shown to affect the glutamate neurotransmitter system, which plays a key role in neural plasticity, learning, and memory .
Result of Action
The molecular and cellular effects of 4-Aminobicyclo[22Similar compounds like gabapentin have been shown to reduce primary afferent traffic and excitation of spinal nociceptive neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Hydroamination: Norbornene undergoes hydroamination to introduce the amino group at the 4-position.
Carboxylation: The resulting amine is then carboxylated to form the carboxylic acid group at the 1-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Norbornane: A bicyclic hydrocarbon similar in structure but lacks the amino and carboxylic acid groups.
4-Aminocyclohexane-1-carboxylic acid: A monocyclic analog with similar functional groups but different ring structure.
Bicyclo[2.2.2]octane derivatives: Compounds with a similar bicyclic framework but different ring sizes.
Uniqueness: 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure combined with the presence of both amino and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-aminobicyclo[2.2.1]heptane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8-3-1-7(5-8,2-4-8)6(10)11/h1-5,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYXIODNSNZLHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665720 | |
Record name | 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737693-57-1 | |
Record name | 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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